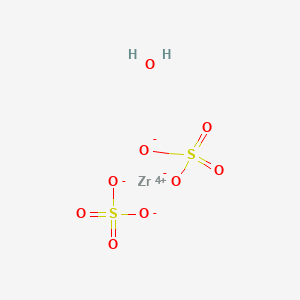![molecular formula C6H16ClNS B3261864 [2-(Butylthio)ethyl]amine hydrochloride CAS No. 3492-83-9](/img/structure/B3261864.png)
[2-(Butylthio)ethyl]amine hydrochloride
Vue d'ensemble
Description
“[2-(Butylthio)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C6H16ClNS and a molecular weight of 169.72 . It is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of “[2-(Butylthio)ethyl]amine hydrochloride” consists of carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) atoms . The exact arrangement of these atoms in the molecule would require more specific information or a detailed spectroscopic analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary widely. For example, the boiling points of amines can range from -6.3°C for methylamine to 48.6°C for propylamine . The hydrogens attached to an amine can appear at 0.5-5.0 ppm in a 1H NMR spectrum . The exact physical and chemical properties of “[2-(Butylthio)ethyl]amine hydrochloride” would require more specific information.Applications De Recherche Scientifique
Chitosan Hydrogels for Drug Delivery
Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine have been designed for pH- and thermo-responsive drug delivery systems. These hydrogels exhibit significant stimuli-responsive swelling behavior, influencing the release behavior of drugs like metronidazole. Such smart hydrogels could expand the scope of hydrogel applications in targeted drug delivery and improve drug bioavailability (Karimi et al., 2018).
Hydrogels for DNA Binding and Release
A series of copolymers containing linear poly(ethylene imine) and double bonds have been developed for effective binding and release of DNA, demonstrating the potential of amine-based hydrogels in biotechnology and medical research (Englert et al., 2014).
Synthesis of Amines for CO2 Capture
New tertiary amines with varied alkyl chain lengths have been synthesized and evaluated for CO2 capture performance, showing the importance of chemical structure in enhancing the efficiency of CO2 absorption and regeneration processes. This research contributes to the development of more efficient materials for post-combustion CO2 capture (Singto et al., 2016).
Synthesis of Primary Amine-based Polymers
Primary amine-based methacrylic polymers have been synthesized via living radical polymerization, indicating the potential of amine-based polymers in various applications, including biomedicine and material science (He et al., 2007).
Propriétés
IUPAC Name |
2-butylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS.ClH/c1-2-3-5-8-6-4-7;/h2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNKWYBVRAHTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Butylthio)ethyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![[(2-Methoxyethyl)sulfamoyl]dimethylamine](/img/structure/B3261890.png)